molecular formula C20H22O4 B134697 (3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one CAS No. 78473-70-8

(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one

Cat. No. B134697
CAS RN: 78473-70-8
M. Wt: 326.4 g/mol
InChI Key: RLYSAJZJSSKQCM-APWZRJJASA-N
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Description

“(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one” is a complex organic compound. It contains an oxolan-2-one (a type of lactone) ring, which is substituted with two (3-methoxyphenyl)methyl groups. These groups consist of a benzene ring (the phenyl part) with a methoxy (-OCH3) group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxolan-2-one ring and the two (3-methoxyphenyl)methyl groups. The 3D structure and conformation could be influenced by factors such as the size and shape of these groups, and their spatial arrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties would depend on factors such as the compound’s molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Biological Properties

  • A study by Harini et al. (2014) detailed the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which were characterized and screened for in vitro antioxidant and antimicrobial activities. This indicates the potential application of similar compounds in the development of new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).

Catalytic and Synthesis Applications

  • Li et al. (2000) reported the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, which were used in asymmetric catalytic reactions. The study shows the application of similar compounds in catalysis, particularly in the asymmetric hydrogenation of various kinds of functionalized olefins (Li et al., 2000).

Chemosensor Applications

  • Purkait et al. (2018) developed a vanilinyl-p-cresol diformyl Schiff base fluorescent chemosensor for the detection of Zn2+, Cd2+, and I−. This demonstrates the utility of such compounds in the field of analytical chemistry for the detection of metal ions and anions in environmental and biological samples (Purkait et al., 2018).

Photochemical and Photophysical Applications

  • Ikeda et al. (2004) investigated the photoinduced electron transfer and the novel rearrangement of a 2-methylenecyclobutanone derivative. This study highlights the potential application of similar compounds in photochemical research and the development of photoresponsive materials (Ikeda et al., 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-22-17-7-3-5-14(10-17)9-16-13-24-20(21)19(16)12-15-6-4-8-18(11-15)23-2/h3-8,10-11,16,19H,9,12-13H2,1-2H3/t16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYSAJZJSSKQCM-APWZRJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2COC(=O)C2CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458138
Record name (3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one

CAS RN

78473-70-8
Record name (3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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